6-ethyl-1H-indole-2-carboxylic Acid
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Overview
Description
“6-ethyl-1H-indole-2-carboxylic Acid” is a derivative of indole . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Synthesis Analysis
Indole derivatives can be synthesized according to the seven positions available for accommodation of different substitutions . Synthetic strategies of indole 2 and 3-carboxamide derivatives have been investigated . For instance, arylsulfonyl chlorides, arylthiodisulfides, and indoles or ethyl indole-2-carboxylate have been used to synthesize starting compounds .
Chemical Reactions Analysis
Indole derivatives have been found to have unique inhibitory properties due to the effect of the carboxamide moiety at positions 2 and 3 . They have been used as reactants for the preparation of various compounds with potential biological activities .
Scientific Research Applications
Antiviral Activity
Indole derivatives, including those similar to 6-ethyl-1H-indole-2-carboxylic Acid, have been studied for their antiviral properties. Compounds with the indole nucleus have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The structural modifications in the indole ring can lead to compounds with significant selectivity and potency against viral pathogens.
Anti-inflammatory Properties
The indole scaffold is a part of many bioactive compounds that exhibit anti-inflammatory effects. By modulating key inflammatory pathways, these derivatives can be used to treat conditions characterized by inflammation . Research into the specific applications of 6-ethyl-1H-indole-2-carboxylic Acid could yield new anti-inflammatory agents.
Anticancer Potential
Indole derivatives are known to possess anticancer activities. They can interact with various cellular targets and disrupt cancer cell proliferation. The indole core structure is integral to the design of new oncological therapies, and 6-ethyl-1H-indole-2-carboxylic Acid could serve as a lead compound for the development of novel anticancer drugs .
HIV-1 Integrase Inhibition
Indole-2-carboxylic acid derivatives have been evaluated as HIV-1 integrase strand transfer inhibitors. These compounds can impair viral replication by inhibiting the integration of viral DNA into the host genome. Optimizing the indole-2-carboxylic acid structure could lead to potent inhibitors of HIV-1 integrase, a crucial step in combating drug-resistant strains of HIV .
Antimicrobial Effects
The indole ring system is present in many natural compounds with antimicrobial properties. Derivatives of indole, including 6-ethyl-1H-indole-2-carboxylic Acid, could be synthesized and screened for activity against a range of bacterial and fungal pathogens, contributing to the fight against antibiotic resistance .
Plant Growth Regulation
Indole-3-acetic acid, a derivative of indole, is a well-known plant hormone involved in the regulation of plant growth. By studying the effects of 6-ethyl-1H-indole-2-carboxylic Acid on plants, it could be possible to develop new agrochemicals that enhance crop yield or control plant development .
Future Directions
Mechanism of Action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 6-ethyl-1H-indole-2-carboxylic acid may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities .
Pharmacokinetics
Indole derivatives are generally known for their broad-spectrum biological activities , suggesting that they may have favorable pharmacokinetic properties.
Result of Action
Given the wide range of biological activities exhibited by indole derivatives , it is likely that this compound may have diverse molecular and cellular effects.
Action Environment
The biological activity of indole derivatives is known to be influenced by a variety of factors .
properties
IUPAC Name |
6-ethyl-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-7-3-4-8-6-10(11(13)14)12-9(8)5-7/h3-6,12H,2H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMHTROSSYBVAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)C=C(N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-1H-indole-2-carboxylic Acid | |
CAS RN |
383132-71-6 |
Source
|
Record name | 6-ethyl-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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